![molecular formula C16H12ClN3O2S B2824759 N-[5-(2-氯苯基)-1,3,4-噁二唑-2-基]-4-甲基硫代苯甲酰胺 CAS No. 898415-26-4](/img/structure/B2824759.png)
N-[5-(2-氯苯基)-1,3,4-噁二唑-2-基]-4-甲基硫代苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of oxadiazole derivatives involves several steps . For instance, a related compound, 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole, was synthesized and crystallized in the orthorhombic crystal system . The structure exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom . The structure of these compounds is often stabilized by various intermolecular interactions, such as hydrogen bonding and π–π stacking .
Chemical Reactions Analysis
The chemical reactions involving oxadiazole derivatives can be quite complex . For example, the synthesis of ketamine, a related compound, involves a series of reactions including the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration, oxidation, imination, and finally thermal rearrangement .
Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can vary widely. For instance, a related compound, pyraclostrobin, has a molecular weight of 303.1 g/mol and a minimum content of active ingredient of 980 g/kg .
科学研究应用
抗菌和抗微生物特性
多项研究合成了 1,3,4-恶二唑衍生物,包括结构上与 N-[5-(2-氯苯基)-1,3,4-恶二唑-2-基]-4-甲硫基苯甲酰胺相关的化合物,并评估了它们的抗菌和抗微生物特性。例如,Siddiqui 等人 (2014) 探索了 N-取代的 5-[(4-氯苯氧基) 甲基]-1,3,4-恶二唑-2 基-2-硫代乙酰胺的合成,发现它们对革兰氏阴性菌和革兰氏阳性菌表现出显着的抗菌活性,一些衍生物显示出与环丙沙星等标准抗生素相当的显着活性针对某些细菌菌株 (Siddiqui 等人,2014)。
抗癌活性
1,3,4-恶二唑衍生物的抗癌潜力也一直是研究的主题。Ravinaik 等人 (2021) 报道了 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的合成,它们对各种癌细胞系表现出中等至优异的抗癌活性,包括乳腺癌、肺癌、结肠癌和卵巢癌细胞,一些衍生物显示出比参考药物依托泊苷更高的活性 (Ravinaik 等人,2021)。
抗氧化剂和酶抑制
已评估源自 1,3,4-恶二唑的化合物的抗氧化剂特性和酶抑制能力。Shakir 等人 (2014) 合成了带有 2,6-二叔丁基苯酚部分的新型 2,5-二取代的 1,3,4-恶二唑,显示出显着的自由基清除能力,表明这些衍生物的抗氧化潜力 (Shakir 等人,2014)。此外,Bekircan 等人 (2015) 对新型杂环化合物合成的研究以及对脂肪酶和 α-葡萄糖苷酶抑制的研究揭示了有希望的结果,突出了这些化合物在开发治疗与酶失调相关的疾病的治疗剂中的潜力 (Bekircan 等人,2015)。
未来方向
Future research on oxadiazole derivatives could focus on the development of new synthesis methods that are more cost-effective and efficient. Another area of research could be the investigation of the potential therapeutic applications of these compounds in the treatment of various diseases, including cancer, diabetes, and obesity .
属性
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-23-11-8-6-10(7-9-11)14(21)18-16-20-19-15(22-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNNZSSBNRZSCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。